molecular formula C10H5ClN2 B2899408 1-Chloroisoquinoline-7-carbonitrile CAS No. 223671-30-5

1-Chloroisoquinoline-7-carbonitrile

Cat. No.: B2899408
CAS No.: 223671-30-5
M. Wt: 188.61
InChI Key: KFJHRPRUORFITO-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a cyano group at the seventh position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isoquinoline with chlorine and cyanide sources. For instance, the reaction of isoquinoline with phosphorus pentachloride and trimethylsilyl cyanide can yield this compound . Another method involves the use of 7-chloroisoquinoline-2-oxide and trimethylsilyl cyanide under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyanation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-chloroisoquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The chlorine and cyano groups can influence the binding affinity and specificity of the compound to its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-Chloroisoquinoline-7-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloroisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-5-7(6-12)1-2-8(9)3-4-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJHRPRUORFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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